5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride
CAS No.: 21912-24-3
Cat. No.: VC18402751
Molecular Formula: C10H14Cl2O3S
Molecular Weight: 285.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21912-24-3 |
|---|---|
| Molecular Formula | C10H14Cl2O3S |
| Molecular Weight | 285.19 g/mol |
| IUPAC Name | 5-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride |
| Standard InChI | InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2 |
| Standard InChI Key | LCOLLZNVOZERDL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(C1CC2S(=O)(=O)CCCl)C(=O)Cl |
Introduction
5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is a synthetic compound with the molecular formula . It is classified as a bicyclic sulfonyl chloride derivative, notable for its structural complexity and potential applications in chemical synthesis and pharmaceutical research. This compound is identified by CAS number 21912-24-3 and has a molecular weight of 285.19 g/mol .
Structural Features
The compound contains a bicyclo[2.2.1]heptane framework, which imparts rigidity and steric hindrance to the molecule. The functional groups include:
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A sulfonyl chloride group (), contributing to its reactivity.
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A carbonyl chloride group (), making it useful in acylation reactions.
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A chloroethyl side chain, which can enhance electrophilicity and facilitate alkylation reactions .
Synthetic Chemistry
The dual presence of sulfonyl and carbonyl chloride groups makes this compound a versatile reagent in organic synthesis:
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It can act as an acylating agent for amines or alcohols, forming sulfonamides or esters.
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Its bicyclic structure is useful in designing sterically constrained intermediates for complex molecules .
Pharmaceutical Research
While specific biological activities of this compound have not been extensively documented, derivatives of sulfonyl chlorides are often explored for:
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Anticancer properties, due to their ability to alkylate DNA or proteins.
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Use as intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .
Safety and Handling
This compound is reactive due to its electrophilic functional groups and must be handled with care:
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Hazards: It can cause severe irritation to skin, eyes, and respiratory tract upon contact.
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Storage: Store in a cool, dry place away from moisture and incompatible substances like strong bases or nucleophiles.
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Protective Measures: Use personal protective equipment (PPE), including gloves, goggles, and lab coats during handling .
Synthesis Pathways
The preparation of this compound typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorosulfonic acid followed by treatment with thionyl chloride to introduce the carbonyl chloride group:
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Starting Material: Bicyclo[2.2.1]heptane derivatives.
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Reagents: Chlorosulfonic acid () and thionyl chloride ().
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Reaction Conditions: Controlled temperature (0–50°C) under an inert atmosphere to prevent side reactions.
Comparative Data Table
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 21912-24-3 | |
| Molecular Weight | 285.19 g/mol | |
| Functional Groups | Sulfonyl chloride, carbonyl chloride | |
| Applications | Organic synthesis, pharmaceutical intermediates |
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